Cytotoxicity Differential: Target Compound vs. N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide in Cancer Cell Lines
The target compound demonstrates enhanced cytotoxicity compared to the bis(dimethylamino) analog across three human cancer cell lines. In HeLa (cervical cancer) cells, the target compound exhibits an IC₅₀ of 10 µM versus 25 µM for the bis(dimethylamino) analog, a 2.5-fold potency improvement attributed to the pyrrolidine ring's enhanced membrane permeability and target engagement . In MCF7 (breast cancer) and A549 (lung cancer) cells, the target compound maintains IC₅₀ values of 15 µM and 12 µM respectively, while the bis(dimethylamino) analog shows IC₅₀ values of 30 µM and 28 µM . This consistent 2.0- to 2.5-fold potency advantage across histologically diverse cell lines indicates that the pyrrolidine-for-dimethylamino substitution at the 6-position is not a conservative replacement but a meaningful structural upgrade.
| Evidence Dimension | Cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | HeLa: 10 µM; MCF7: 15 µM; A549: 12 µM |
| Comparator Or Baseline | N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide (bis-dimethylamino analog): HeLa: 25 µM; MCF7: 30 µM; A549: 28 µM |
| Quantified Difference | 2.5-fold (HeLa), 2.0-fold (MCF7), 2.3-fold (A549) lower IC₅₀ for target compound |
| Conditions | In vitro MTT assay, 48 h compound exposure, standard cell culture conditions |
Why This Matters
Researchers procuring triazine-based anticancer leads should select the pyrrolidine-substituted compound over the bis(dimethylamino) variant to achieve lower micromolar potency with the same core scaffold, reducing the need for higher dosing in follow-up studies.
